2,3,5,6-tetrafluoro-4-methylbenzonitrile
Overview
Description
4-Methyl-2,3,5,6-tetrafluorobenzonitrile is a chemical compound that is a derivative of benzonitrile . It is a polyfluoroarene and is considered an aryl fluorinated building block .
Synthesis Analysis
The synthesis of 4-Methyl-2,3,5,6-tetrafluorobenzonitrile can be achieved from 2,3,5,6-tetrafluoroxylene via bromination . This compound can then be used to synthesize other complex structures such as 5,6,8,9,14,15,17,18-octafluoro-2,11-dithia (3.3)-paracyclophane .Molecular Structure Analysis
The molecular structure of 4-Methyl-2,3,5,6-tetrafluorobenzonitrile is similar to that of 2,3,5,6-Tetrafluorobenzonitrile, with the addition of a methyl group . The exact structure can be obtained from databases like ChemSpider .Chemical Reactions Analysis
4-Methyl-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions. For instance, it can be synthesized from 2,3,5,6-tetrafluoroxylene via bromination . It can also be used to synthesize 5,6,8,9,14,15,17,18-octafluoro-2,11-dithia (3.3)-paracyclophane .Scientific Research Applications
Synthesis and Crystal Engineering
- Synthesis and Characterization: The compound is utilized in the synthesis of polyfluorinated (E)-4-(4-bromostyryl)benzonitriles. These compounds are investigated for their intermolecular interactions in the crystalline state, useful in the study of co-crystals formation. The electrostatic surface potentials and dipole moments of these compounds are calculated using ab initio methods (Mariaca et al., 2006).
Charge Transfer and Internal Conversion
- Ultrafast Intramolecular Charge Transfer: 4-Methyl-2,3,5,6-tetrafluorobenzonitrile derivatives undergo ultrafast intramolecular charge transfer (ICT) and internal conversion. This process is significant in polar and nonpolar solvents, influencing the electronic properties of the molecules, which is crucial in physical chemistry and material science (Galievsky et al., 2005).
Facile Synthesis Techniques
- Efficient Construction of Derivatives: Efficient synthesis methods have been developed for 2,3,5,6-tetrafluorobenzonitrile-substituted dithiocarbamic acid esters. These methods involve selective C–F bond cleavage and are significant for rapid access to products in moderate to excellent yields, showcasing its utility in organic synthesis (Yin et al., 2015).
Crystallographic Studies
- Crystal Structure Analysis: The crystal structure of derivatives like 4-N,N-Dimethylamino-2,3,5,6-tetrafluorobenzonitrile has been determined. These studies are essential in understanding the molecular geometry and properties of such compounds, which is important in the development of new materials (Nakagaki et al., 2003).
Spectroscopic and Computational Studies
- Spectroscopic Analysis of Derivatives: Research includes detailed DFT, QTAIM, and docking investigations of chromone derivatives containing 2,3,5,6-tetrafluorobenzonitrile. These studies provide insights into the electronic properties and biological activity potential of these molecules (Mary et al., 2021).
Polymer Electrolyte Membranes
- Application in Fuel Cells: The compound is used in the sulfonation of novel fluorine-containing poly(arylene ether nitrile)s, which are investigated for their properties as polymer electrolyte membranes in fuel cells. This highlights its significance in the development of advanced materials for energy applications (Sakaguchi et al., 2013).
Photolabeling and Chromogenic Properties
- Chromogenic Nitrene Precursors: The compound is used to create molecules that act as chromogenic nitrene precursors for photolabeling, indicating its application in chemical tagging and tracking in biological systems (Pandurangi et al., 1996).
Organic Solar Cells
- Enhancing Solar Cell Efficiency: Derivatives of 4-Methyl-2,3,5,6-tetrafluorobenzonitrile are used as additives in polymer solar cells, significantly improving power conversion efficiencies. This demonstrates its potential in renewable energy technology (Jeong et al., 2011).
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSQQHOHSBCDQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)C#N)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472653 | |
Record name | 4-methyl-2,3,5,6-tetrafluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76437-39-3 | |
Record name | 2,3,5,6-Tetrafluoro-4-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76437-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methyl-2,3,5,6-tetrafluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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